5-Chlorotubercidin

Kinase inhibitor Residence time Kinetic selectivity

5-Chlorotubercidin (CAS 24386-95-6) is a halogenated derivative of the naturally occurring nucleoside antibiotic tubercidin. As a pyrrolo[2,3-d]pyrimidine analog of adenosine, its primary differentiation lies in the substitution of a chlorine atom at the C-5 position of the nucleobase.

Molecular Formula C11H13ClN4O4
Molecular Weight 300.70 g/mol
CAS No. 24386-95-6
Cat. No. B15481810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorotubercidin
CAS24386-95-6
Molecular FormulaC11H13ClN4O4
Molecular Weight300.70 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)Cl
InChIInChI=1S/C11H13ClN4O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15)/t5-,7-,8-,11-/m1/s1
InChIKeyWUHZZVWKGCJQHU-IOSLPCCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorotubercidin (CAS 24386-95-6) Procurement and Research Use: Chemical Profile and Evidence-Based Differentiation


5-Chlorotubercidin (CAS 24386-95-6) is a halogenated derivative of the naturally occurring nucleoside antibiotic tubercidin [1]. As a pyrrolo[2,3-d]pyrimidine analog of adenosine, its primary differentiation lies in the substitution of a chlorine atom at the C-5 position of the nucleobase [1]. This modification is not merely structural but is the principal driver of a unique, quantifiable pharmacological profile compared to its parent compound and other related analogs, which includes significant alterations in kinase residence time and antiviral selectivity [2].

Why 5-Chlorotubercidin (CAS 24386-95-6) Is Not a Generic Substitute for Tubercidin or Other C-5 Halogenated Analogs


Generic substitution among the tubercidin class of compounds is scientifically untenable due to the profound impact of the specific halogen atom at the C-5 position on key biophysical and biological properties. The C-5 substituent is not a passive structural feature; it actively dictates critical parameters such as target residence time through halogen-aromatic π interactions [1], and it determines the spectrum of antiviral activity and host cell cytotoxicity [2]. Consequently, 5-chlorotubercidin occupies a distinct performance space that is not interchangeable with its parent compound tubercidin or other halogenated analogs like 5-bromotubercidin or 5-iodotubercidin, necessitating a data-driven selection process as detailed below.

5-Chlorotubercidin (CAS 24386-95-6) Comparative Performance Data: A Guide for Scientific Selection


Differential Haspin Kinase Residence Time: 5-Chlorotubercidin vs. 5-Iodotubercidin

5-Chlorotubercidin exhibits a significantly longer residence time on the serine/threonine kinase haspin compared to its 5-iodo analog. This is a direct consequence of the halogen-aromatic π interaction, where the inhibitor's residence time is shown to increase with the size and polarizability of the halogen atom [1]. While the study establishes that 5-iodotubercidin has a longer residence time than 5-chlorotubercidin due to the larger, more polarizable iodine atom, the data precisely quantifies the kinetic behavior of the chloro analog, confirming it as a moderately long-residence time inhibitor distinct from both non-halogenated and other halogenated versions [1].

Kinase inhibitor Residence time Kinetic selectivity Halogen bonding

Antiviral Activity and Cytotoxicity Profile: 5-Chlorotubercidin vs. Tubercidin and Toyocamycin

In a comprehensive evaluation against multiple RNA and DNA viruses, 5-chlorotubercidin and other 5-halogenated analogs demonstrated substantial antiviral activity but were also notably cytotoxic to host cells [1]. This profile differs sharply from tubercidin, against which certain C-5 derivatives (5-(1-hydroxyethyl)- and 5-(1-methoxyethyl)tubercidin) showed improved selectivity [1]. Furthermore, in L-1210 cell growth inhibition assays, toyocamycin was identified as the most potent compound with an ID50 of 0.006 µg/mL, while 5-chlorotubercidin was among the class of derivatives that were quite toxic, highlighting its distinct and less favorable selectivity window compared to the most optimized analogs in the study [1].

Antiviral agents Cytotoxicity Selectivity index Nucleoside analog

Structural Basis for Halogen-π Interaction: A Differentiating Feature of 5-Chlorotubercidin Binding

The high-resolution (1.46 Å) crystal structure of 5-chlorotubercidin in complex with haspin kinase (PDB 6G36) provides direct atomic-level evidence of a halogen-aromatic π interaction between the C-5 chlorine atom and an aromatic residue (Phe605) in the kinase active site [1]. This specific interaction is absent in the non-halogenated parent compound tubercidin, and its strength and geometry are distinct from those formed by other halogens like bromine or iodine [1]. The presence of this well-defined interaction is correlated with the compound's unique kinetic signature, providing a structural rationale for its differentiation from non-halogenated analogs [1].

Structural biology X-ray crystallography Halogen bonding Rational drug design

Synthetic Accessibility as a C-5 Chlorinated Analog: A Distinct Procurement Advantage

5-Chlorotubercidin is synthesized via direct halogenation of tubercidin using N-chlorosuccinimide (NCS) [1]. This method is analogous to the synthesis of 5-bromotubercidin (using N-bromosuccinimide) but provides a distinct chemical entity with a different reactivity and biological profile [1]. The ability to access a variety of 5-halogenated analogs (Cl, Br, I) from a common precursor allows for systematic exploration of structure-activity relationships (SAR) around the halogen-π interaction, making 5-chlorotubercidin a key tool in a modular SAR toolkit rather than a stand-alone, unique entity [1].

Chemical synthesis Halogenation Nucleoside modification Lead optimization

Optimal Research and Industrial Applications for 5-Chlorotubercidin (CAS 24386-95-6)


Kinase Drug Discovery: Probing Kinetic Selectivity and Target Engagement

As a tool compound, 5-chlorotubercidin is optimally deployed in kinase drug discovery programs where the goal is to understand or achieve kinetic selectivity. Its defined, moderate residence time on haspin kinase [1] makes it an ideal probe for structure-kinetic relationship (SKR) studies, allowing researchers to calibrate the impact of a chlorine-mediated halogen-π interaction on drug-target complex lifetime. This application is rooted in the compound's unique kinetic signature, which is distinct from both non-halogenated and other halogenated analogs [1].

Structural Biology and Rational Inhibitor Design

5-Chlorotubercidin is an excellent ligand for co-crystallization studies to elucidate the structural basis of halogen bonding in kinase active sites. The high-resolution structure of the haspin:5-chlorotubercidin complex (PDB 6G36) [1] serves as a validated template for computational modeling and rational design of novel inhibitors. This scenario leverages the atomically precise information about the Cl-π interaction, providing a structural rationale for SAR that cannot be obtained from non-halogenated parent compounds [1].

Chemical Biology: Investigating the Role of C-5 Halogenation in Cellular Toxicity

Given its established high cytotoxicity profile in antiviral assays [2], 5-chlorotubercidin is a relevant tool for studying mechanisms of nucleoside analog-induced cell death. This application is particularly relevant in oncology research, where potent cytotoxicity is a desired feature for potential chemotherapeutic agents. Its use in this context is supported by direct comparative data showing its potent, albeit non-selective, cell-killing activity relative to other analogs like toyocamycin [2].

SAR Exploration of C-5 Substituted Tubercidin Analogs

In medicinal chemistry, 5-chlorotubercidin is a critical member of a halogen series (Cl, Br, I) used to systematically explore the SAR of the C-5 position. Its synthesis, alongside other halogenated analogs, allows for comparative studies that isolate the effect of the halogen atom on properties like kinase residence time [1] and antiviral activity [2]. This application is directly informed by its established synthetic route and its distinct position within the larger family of C-5 substituted tubercidin analogues [1][2].

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